![molecular formula C26H23ClN4O4 B5325005 (2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B5325005.png)
(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide is a complex organic compound that features a combination of aromatic rings, piperazine, and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with phenylcarbonyl chloride under controlled conditions.
Introduction of the nitro group: This step typically involves nitration reactions using reagents like nitric acid and sulfuric acid.
Coupling reactions: The final step involves coupling the intermediate compounds under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
科学的研究の応用
(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of (2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their affinity to alpha1-adrenergic receptors.
Uniqueness
(2E)-N-{3-chloro-4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}-3-(3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
(E)-N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O4/c27-23-18-21(28-25(32)12-9-19-5-4-8-22(17-19)31(34)35)10-11-24(23)29-13-15-30(16-14-29)26(33)20-6-2-1-3-7-20/h1-12,17-18H,13-16H2,(H,28,32)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVDGWYRXTWODO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propane-1,2-diol](/img/structure/B5324923.png)


![N-methyl-N-[4-(morpholine-4-carbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
![methyl 3-[[3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]indol-1-yl]methyl]benzoate](/img/structure/B5324944.png)
![4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-quinazolinone](/img/structure/B5324963.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5324966.png)

![N-(2-hydroxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5324974.png)
![7-acetyl-N-propyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324994.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5325000.png)
![N-[(Z)-3-amino-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B5325011.png)
![(3S*,5S*)-1-(2-chlorobenzoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5325014.png)

